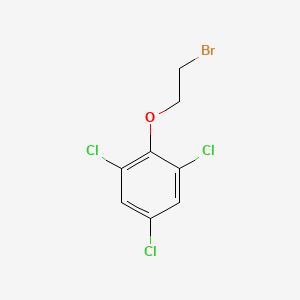

2-(2-Bromoethoxy)-1,3,5-trichlorobenzene

Descripción general

Descripción

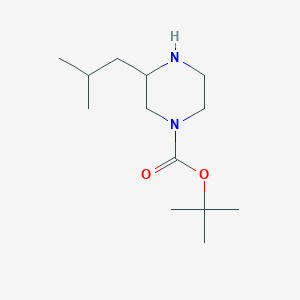

2-(2-Bromoethoxy)-1,3,5-trichlorobenzene is a useful research compound. Its molecular formula is C8H6BrCl3O and its molecular weight is 304.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Triazidation and Photochemical Applications

- Trichlorobenzene derivatives, like 1,3,5-trichloro-2,4,6-trifluorobenzene, have been studied for their potential in forming triazides, which may be useful as photoactive cross-linking reagents in polymer chemistry and organic synthesis. These triazides are also explored for the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Catalytic Oxidation and Environmental Cleanup

- Catalytic studies have investigated the oxidation behavior of chlorinated benzenes like 1,3,5-trichlorobenzene. These studies are crucial in understanding the molecular structural properties affecting their oxidation rates, which is significant for environmental cleanup processes (Wang et al., 2015).

Dechlorination Methods

- Advanced methods for the dechlorination of trichlorobenzenes, such as 1,3,5-trichlorobenzene, have been developed. These methods use palladium on carbon support and solid hydrazine hydrochloride, yielding benzene in a short reaction time. Such methods are important for the detoxification of harmful organic compounds (Rodríguez & Lafuente, 2002).

Photoluminescence Properties

- Research on trichlorobenzene isomers, like 1,3,5-trichlorobenzene, has revealed their role as shape and luminescence tuners of nano/microcrystals. This includes their influence on the morphologies, structures, and photoluminescence properties of C70 nano/microcrystals (Liu et al., 2014).

Analytical Techniques

- Analytical methods have been developed for determining trichlorobenzene isomers in water samples, highlighting the importance of these compounds in environmental monitoring (Russo & Avino, 2001).

Spectroscopic Studies

- Spectroscopic studies, like the investigation of 2-bromo-1, 4-dichlorobenzene, provide insights into the molecular structure and reactivity of such compounds, which is crucial for understanding their behavior in various applications (Vennila et al., 2018).

Propiedades

IUPAC Name |

2-(2-bromoethoxy)-1,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl3O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLHGSIWKATBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543947 | |

| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26378-23-4 | |

| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26378-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.